molecular formula C28H30N4O4 B2850223 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 900006-34-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

カタログ番号: B2850223
CAS番号: 900006-34-0
分子量: 486.572
InChIキー: MYKQDEBGGJRSCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a complex structure integrating a 2,3-dihydro-1,4-benzodioxin core linked via an ethanediamide bridge to a 2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl group.

特性

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4/c1-31(2)22-10-7-20(8-11-22)24(32-14-13-19-5-3-4-6-23(19)32)18-29-27(33)28(34)30-21-9-12-25-26(17-21)36-16-15-35-25/h3-12,17,24H,13-16,18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKQDEBGGJRSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Anti-Diabetic Activity

Compound 7i and 7k (from ):
These derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide feature substituted phenylacetamide groups. Key structural differences include:

  • Core structure : Benzodioxin linked to a sulfonamide (7i/7k) vs. ethanediamide in the target compound.
  • Substituents: 7i and 7k have halogenated phenyl groups (e.g., 4-Cl, 4-Br), while the target compound incorporates an indole and dimethylaminophenyl group.

Structural Analogues with Varied Functional Groups

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide ():

  • Structure : Benzodioxin linked to a benzamide with a p-tolyloxymethyl group.
  • Key difference: Lacks the ethanediamide bridge and indole-dimethylaminophenyl system. No biological data are provided, but the benzamide group is common in protease inhibitors or kinase modulators.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ():

  • Structure: Benzodioxin coupled to a pyridinamine scaffold with a dimethylaminomethylphenyl group.
  • Relevance: The dimethylamino group may enhance solubility or target interaction, similar to the target compound’s 4-(dimethylamino)phenyl group. However, this compound is flagged as non-validated for medical use .

Structural and Functional Analysis Table

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀ or Notes) Source
Target Compound Benzodioxin + ethanediamide Indole, 4-(dimethylamino)phenyl Hypothesized enzyme inhibition -
7i () Benzodioxin + sulfonamide 4-Chlorophenyl α-Glucosidase inhibition: 86.31 μM
7k () Benzodioxin + sulfonamide 4-Bromophenyl α-Glucosidase inhibition: 81.12 μM
Compound Benzodioxin + benzamide p-Tolyloxymethyl No activity reported
Compound Benzodioxin + pyridinamine Dimethylaminomethylphenyl Research use only

Key Research Findings and Hypotheses

Role of the Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin group is recurrent in anti-diabetic agents (e.g., ) and may confer metabolic stability or π-π stacking interactions in enzyme binding .

Impact of Substituents: Indole Group: Present in the target compound but absent in analogs, this moiety could enable interactions with tryptophan-binding enzyme pockets. Dimethylaminophenyl Group: Similar to ’s dimethylaminomethylphenyl, this may enhance solubility or modulate receptor affinity .

Ethanediamide Bridge : Unlike sulfonamide or benzamide linkers in analogs, this flexible bridge might allow conformational adaptability for target engagement.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the 2,3-dihydro-1,4-benzodioxin core. Key steps include coupling the ethanediamide moiety with indole and dimethylaminophenyl groups. Optimizing reaction conditions (e.g., using DMF as a polar aprotic solvent, LiH as an activator, and inert atmospheres to prevent oxidation) improves yields. Chromatography (silica gel or HPLC) is critical for purifying intermediates and final products . Temperature control (e.g., reflux or microwave-assisted synthesis) enhances efficiency while minimizing side reactions .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms connectivity and stereochemistry, with aromatic protons in the benzodioxin and indole moieties appearing as distinct multiplet signals .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Detects functional groups like amide C=O stretches (~1650 cm⁻¹) .
  • Elemental Analysis (CHN): Ensures stoichiometric purity .

Q. What biological screening assays are suitable for initial evaluation of this compound?

Standard assays include:

  • Enzyme Inhibition (e.g., α-glucosidase): Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
  • Cellular Viability Assays: Use MTT or resazurin-based methods in cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can contradictions in bioactivity data across enzymatic assays be resolved?

Discrepancies (e.g., variable IC₅₀ values) may arise from differences in enzyme sources, assay conditions (pH, temperature), or compound solubility. Standardize protocols using recombinant enzymes and include positive controls (e.g., acarbose for α-glucosidase). Validate results with orthogonal assays, such as isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Structure-Activity Relationship (SAR) Studies: Modify labile groups (e.g., replacing ester linkages with amides) .
  • In Vitro Metabolic Assays: Use liver microsomes to identify metabolic hotspots. Introduce fluorinated or methyl groups to block CYP450-mediated oxidation .
  • Prodrug Design: Mask polar groups (e.g., hydroxyls) to enhance bioavailability .

Q. How can stereochemical challenges in synthesis be addressed to ensure correct chiral configurations?

  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key coupling steps .
  • Chiral HPLC: Separate enantiomers post-synthesis and confirm configurations via circular dichroism (CD) .
  • X-ray Crystallography: Resolve ambiguities in crystal structures using SHELX software for refinement .

Q. What computational methods predict binding modes with biological targets, and how are they validated experimentally?

  • Molecular Docking (AutoDock Vina): Simulate interactions with target enzymes (e.g., α-glucosidase’s active site). Prioritize poses with favorable binding energies and hydrogen-bonding networks .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Experimental Validation: Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics and affinity .

Methodological Considerations

Q. How should researchers handle discrepancies in crystallographic data refinement?

Use SHELXL for high-resolution refinement, applying restraints for flexible moieties (e.g., the dimethylaminophenyl group). Validate with R-factor convergence and electron density maps .

Q. What in silico tools are effective for optimizing pharmacokinetic properties?

  • ADMET Predictors (e.g., SwissADME): Estimate logP, solubility, and blood-brain barrier permeability.
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron transfer in enzymatic interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。